[4-(Tert-butoxy)-3-methoxyphenyl]methanamine
CAS No.: 1266149-50-1
Cat. No.: VC3407982
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1266149-50-1 |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | [3-methoxy-4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine |
| Standard InChI | InChI=1S/C12H19NO2/c1-12(2,3)15-10-6-5-9(8-13)7-11(10)14-4/h5-7H,8,13H2,1-4H3 |
| Standard InChI Key | HFGOOMVHMBGUJP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC1=C(C=C(C=C1)CN)OC |
| Canonical SMILES | CC(C)(C)OC1=C(C=C(C=C1)CN)OC |
Introduction
[4-(Tert-butoxy)-3-methoxyphenyl]methanamine is a complex organic compound with the chemical formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is also known by its IUPAC name, [3-methoxy-4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine . This compound is part of a broader class of amines, which are crucial in various chemical and pharmaceutical applications due to their versatility in forming bonds with other molecules.
Synthesis and Preparation
While specific synthesis methods for [4-(tert-butoxy)-3-methoxyphenyl]methanamine are not detailed in the available literature, general approaches to synthesizing similar compounds often involve reductive amination reactions or nucleophilic substitution reactions. For instance, reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form an amine product .
Suppliers and Availability
[4-(Tert-butoxy)-3-methoxyphenyl]methanamine is available from several suppliers, including Changzhou Hopschain Chemical Co., Ltd. in China and Sigma-Aldrich . The compound is typically sold in small quantities, such as 100 mg or 250 mg, with prices varying based on the supplier and quantity.
| Supplier | Location | Product Availability |
|---|---|---|
| Changzhou Hopschain Chemical Co., Ltd. | China | Available |
| Sigma-Aldrich | Global | Available |
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume